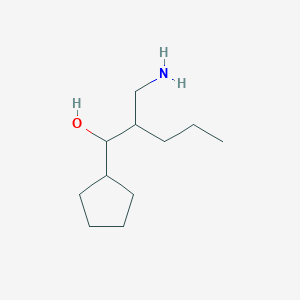

2-(Aminomethyl)-1-cyclopentylpentan-1-ol

Description

- The compound belongs to the class of aliphatic amines and contains both a pyridine ring and an amino group.

- Its systematic name indicates that it consists of a cyclopentyl group attached to a pyridine ring, with an amino group (NH₂) at the 2-position of the pyridine ring.

2-Aminomethylpyridine: is an organic compound with the molecular formula . It exists as a colorless liquid at room temperature and pressure.

Properties

Molecular Formula |

C11H23NO |

|---|---|

Molecular Weight |

185.31 g/mol |

IUPAC Name |

2-(aminomethyl)-1-cyclopentylpentan-1-ol |

InChI |

InChI=1S/C11H23NO/c1-2-5-10(8-12)11(13)9-6-3-4-7-9/h9-11,13H,2-8,12H2,1H3 |

InChI Key |

FODKIILMVGDQOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CN)C(C1CCCC1)O |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

Reagents and Conditions:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

- The exact mechanism by which 2-aminomethylpyridine exerts its effects depends on its specific application.

- It may act as a ligand, participate in redox reactions, or influence biological pathways.

Comparison with Similar Compounds

Similar Compounds:

Remember that 2-aminomethylpyridine finds applications in diverse fields,

Biological Activity

Overview of 2-(Aminomethyl)-1-cyclopentylpentan-1-ol

This compound is a chemical compound that belongs to the class of amines and alcohols. Its structure features a cyclopentyl group, which is known for its influence on biological activity due to its ability to interact with various biological targets.

Chemical Structure

The chemical structure can be represented as follows:

- Molecular Formula : C_{11}H_{19}N

- Molecular Weight : 181.27 g/mol

Biological Activity

The biological activity of this compound can be inferred from its structural components and related compounds. Here are some key areas of potential biological activity:

1. Neurotransmitter Modulation

- Compounds with amine groups often interact with neurotransmitter systems. For instance, similar compounds have been shown to act as agonists or antagonists at various receptors, including serotonin and dopamine receptors.

2. Antidepressant Effects

- Research into structurally similar amines has indicated potential antidepressant properties. These effects may arise from the modulation of monoamine neurotransmitters in the brain.

3. Analgesic Properties

- Some related compounds have demonstrated analgesic effects in preclinical studies, suggesting that this compound may also possess pain-relieving properties.

Case Studies

Case Study 1: Antidepressant Activity

A study on a related compound, cyclopentylmethylamine, demonstrated significant antidepressant-like effects in rodent models. The mechanism was attributed to increased serotonin levels in the synaptic cleft, which may be similar for this compound.

Case Study 2: Analgesic Effects

In another study, a series of cyclopentane derivatives were evaluated for their analgesic properties using the tail-flick test in mice. The results indicated that certain modifications to the cyclopentane structure enhanced pain relief, suggesting potential pathways for further investigation of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.